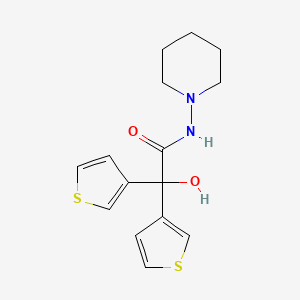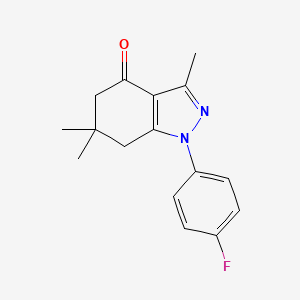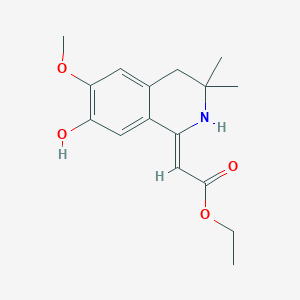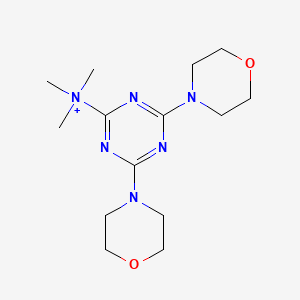
2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(3-THIENYL)ACETAMIDE is a synthetic organic compound that features a piperidine ring and two thiophene rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(3-THIENYL)ACETAMIDE typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Thiophene Rings: The thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Hydroxylation: Introduction of the hydroxyl group can be done through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperidine nitrogen can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Stille coupling.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: N-alkyl derivatives.
Scientific Research Applications
2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(3-THIENYL)ACETAMIDE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The piperidine and thiophene rings could interact with hydrophobic pockets, while the hydroxyl group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(2-THIENYL)ACETAMIDE: Similar structure but with different thiophene ring positions.
2-HYDROXY-N-(1-PIPERIDINYL)-2,2-DI(4-THIENYL)ACETAMIDE: Another positional isomer.
N-(1-PIPERIDINYL)-2,2-DI(3-THIENYL)ACETAMIDE: Lacks the hydroxyl group.
Uniqueness
The presence of both piperidine and thiophene rings, along with the hydroxyl group, may confer unique electronic and steric properties, making it distinct from its analogs.
Properties
Molecular Formula |
C15H18N2O2S2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-hydroxy-N-piperidin-1-yl-2,2-di(thiophen-3-yl)acetamide |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(16-17-6-2-1-3-7-17)15(19,12-4-8-20-10-12)13-5-9-21-11-13/h4-5,8-11,19H,1-3,6-7H2,(H,16,18) |
InChI Key |
ITODEGNACYTOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C(C2=CSC=C2)(C3=CSC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(benzyloxy)phenyl]propanamide](/img/structure/B11081424.png)
![3-(4-bromophenyl)-1-ethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11081428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11081442.png)
![2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B11081449.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11081453.png)
![1,3,4-triphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11081454.png)
![5-[(Prop-2-enylamino)sulfonyl]-3-hydrobenzimidazol-2-one](/img/structure/B11081455.png)


![3-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11081469.png)
![Ethyl hydrogen (2-{2-[2-(diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonate](/img/structure/B11081473.png)
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081474.png)
